Methyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)carbamate

Description

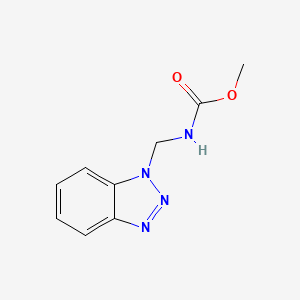

Structure

3D Structure

Properties

IUPAC Name |

methyl N-(benzotriazol-1-ylmethyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2/c1-15-9(14)10-6-13-8-5-3-2-4-7(8)11-12-13/h2-5H,6H2,1H3,(H,10,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFGISATWLCKHNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NCN1C2=CC=CC=C2N=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)carbamate typically involves the reaction of benzotriazole with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Step 1: Benzotriazole is reacted with a suitable base, such as sodium hydride, to form the benzotriazole anion.

Step 2: The benzotriazole anion is then reacted with methyl isocyanate to form this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The benzotriazole moiety can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted benzotriazole derivatives.

Scientific Research Applications

Methyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)carbamate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)carbamate involves its interaction with specific molecular targets. The benzotriazole moiety can act as an electron-donating or electron-withdrawing group, influencing the reactivity of the molecule. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

- Carbamate Substituents : Methyl carbamates (target compound, Carbendazim) are smaller and more reactive than tert-butyl derivatives, which offer steric protection and stability .

- Biological Activity : Benzotriazole derivatives exhibit broader pharmacological profiles compared to benzimidazoles, likely due to improved binding to biological targets .

Physicochemical Properties

- Solubility : The methyl carbamate group in the target compound improves water solubility compared to tert-butyl analogs (e.g., tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(pyridin-3-ylmethyl)carbamate, MW 339.39), which are more lipophilic .

- Stability : Tert-butyl carbamates are acid-labile, making them suitable for protective-group strategies, whereas methyl carbamates are more stable under basic conditions .

Biological Activity

Methyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)carbamate is a compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a benzotriazole moiety, which is known for its biological significance. The compound's structure can be represented as follows:

This structure contributes to its ability to interact with biological systems, particularly in terms of antimicrobial and anticancer activities.

Antimicrobial Activity

Research has demonstrated that benzotriazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated against various bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Bacillus subtilis | 15 | 50 |

| Escherichia coli | 20 | 25 |

| Pseudomonas fluorescens | 18 | 30 |

| Staphylococcus aureus | 22 | 20 |

The compound showed potent activity against Staphylococcus aureus, comparable to standard antibiotics like ciprofloxacin . The presence of hydrophobic groups in the structure enhances its ability to penetrate bacterial membranes, leading to increased efficacy.

Anticancer Activity

The anticancer potential of this compound has also been investigated. A study highlighted its cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 12 |

| A549 (lung cancer) | 10 |

The compound induced apoptosis in cancer cells through the activation of caspase pathways, demonstrating its potential as a therapeutic agent in cancer treatment .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Induction of Oxidative Stress : It can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis in target cells.

- Interference with DNA Synthesis : The benzotriazole moiety may interact with DNA or RNA synthesis pathways, disrupting cellular replication processes.

Case Studies

Several studies have provided insights into the efficacy and safety profile of this compound:

- A study conducted on mice demonstrated that administration of the compound at doses up to 100 mg/kg did not result in significant toxicity or adverse effects. This suggests a favorable safety profile for potential therapeutic use .

- Another investigation focused on its use as an antifungal agent against Candida albicans, where it exhibited MIC values ranging from 12.5 µg/mL to 25 µg/mL, indicating strong antifungal properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.